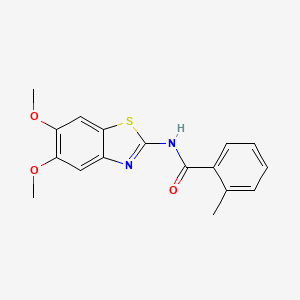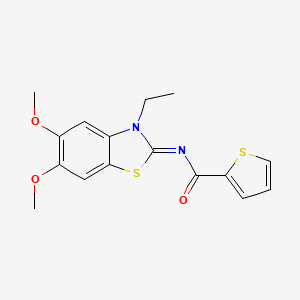![molecular formula C22H24N4O4S2 B3297436 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 895449-84-0](/img/structure/B3297436.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide
説明
This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, a heterocyclic compound that has been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound has a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives can be achieved through a one-pot catalyst-free procedure at room temperature . This involves the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, and Mass spectra . The IR absorption spectra can provide information about the presence of functional groups, while the 1H NMR spectrum can provide information about the hydrogen environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on its reactivity with other compounds. For instance, the reaction of mercapto-triazoles and α-halogenocarbonyls can lead to the formation of thiazolo[3,2-b][1,2,4]triazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various computational methods. For instance, the lipophilicity of the compound, a significant physicochemical parameter, can be studied using reversed-phase thin-layer chromatography .科学的研究の応用
NF-κB Inhibitors
The compound can be used as NF-κB inhibitors, which could be useful in anticancer drug research . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Retinoid Nuclear Modulators
Retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases . Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it. They are used in medicine, particularly dermatology.
Anti-Inflammatory Agents
The compound might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . This suggests its potential use as an anti-inflammatory agent .
Anticancer Agents
The compound and its derivatives have shown diverse pharmacological activities, including anticancer properties . This suggests its potential use in the development of new anticancer drugs.
Antimicrobial Agents
The compound has shown antimicrobial activity , suggesting its potential use in the treatment of various bacterial and fungal infections.
Enzyme Inhibitors
The compound has shown potential as an enzyme inhibitor . It has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase. This suggests its potential use in the treatment of conditions related to these enzymes.
将来の方向性
The future directions for the study of this compound could involve further investigation of its biological activities and therapeutic potential. For instance, its anti-inflammatory and analgesic activities could be evaluated in further studies . Additionally, the design and synthesis of new compounds by molecular hybridization could be explored to investigate the possible pharmacophoric contribution of both the 2-phenoxyphenyl and thiazolo-triazole moieties in the analgesic and anti-inflammatory activities .
作用機序
Target of Action
The primary targets of this compound are cancer cells . The compound is a derivative of 1,2,4-triazole, a heterocyclic compound that has been shown to have significant effects against cancer cells . The compound interacts with these cells, leading to their destruction .
Mode of Action
The compound operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors . This interaction leads to changes in the cancer cells that result in their destruction .
Biochemical Pathways
The compound affects various biochemical pathways involved in cancer cell growth and proliferation . The exact pathways affected can vary depending on the specific type of cancer cell. The overall result is a disruption of the processes that allow the cancer cells to grow and divide .
Pharmacokinetics
It is known that the compound’s structure, which includes a 1,2,4-triazole ring, allows it to form hydrogen bonds with different targets, improving its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the destruction of cancer cells . This is achieved through the compound’s interaction with its targets and its effect on biochemical pathways, which leads to the disruption of cancer cell growth and proliferation .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds or substances in the body can affect the compound’s efficacy and stability . .
特性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-14-5-6-15(2)20(11-14)32(27,28)23-10-9-17-13-31-22-24-21(25-26(17)22)16-7-8-18(29-3)19(12-16)30-4/h5-8,11-13,23H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUTAXNMRZLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B3297359.png)

![N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3297376.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3297377.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide](/img/structure/B3297391.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3297402.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B3297409.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-tosylacetamide](/img/structure/B3297411.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B3297415.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B3297424.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3297433.png)
![6-Acetyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3297438.png)
